molecular formula C16H12Cl2O4 B2919171 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate CAS No. 444110-64-9

2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate

Cat. No.: B2919171
CAS No.: 444110-64-9
M. Wt: 339.17
InChI Key: YSIHJPBCURKXBS-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is a synthetic aromatic ester characterized by a 2,4-dichlorobenzoate core esterified to a substituted phenol derivative bearing an ethoxy group at the 2-position and a formyl group at the 4-position (Figure 1). This compound is of interest in organic synthesis and materials science due to its electron-withdrawing (formyl and dichloro) and electron-donating (ethoxy) substituents, which modulate its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c1-2-21-15-7-10(9-19)3-6-14(15)22-16(20)12-5-4-11(17)8-13(12)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIHJPBCURKXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-ethoxy-4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The dichlorobenzoate moiety can interact with hydrophobic pockets in proteins, influencing their stability and activity .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound is compared to three closely related analogs (Table 1):

Table 1: Structural Comparison of 2-Ethoxy-4-formylphenyl 2,4-Dichlorobenzoate and Analogs

Compound Name Substituents on Phenol Moiety Ester Group Molecular Formula Molecular Weight (g/mol)
This compound 2-ethoxy, 4-formyl 2,4-dichlorobenzoate C₁₆H₁₁Cl₂O₄ ~338.17 (calculated)
4-Formyl-2-methoxyphenyl 2,4-dichlorobenzoate 2-methoxy, 4-formyl 2,4-dichlorobenzoate C₁₅H₉Cl₂O₄ ~324.14 (calculated)
Methyl 2,4-dichlorobenzoate None (methyl ester) 2,4-dichlorobenzoate C₈H₆Cl₂O₂ 205.04

Key Observations :

  • Ethoxy vs.
  • Formyl Group : The 4-formyl substituent distinguishes these compounds from simpler esters (e.g., methyl 2,4-dichlorobenzoate) and provides a reactive site for further functionalization (e.g., Schiff base formation) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Methyl 2,4-Dichlorobenzoate 4-Formyl-2-methoxyphenyl 2,4-dichlorobenzoate
Boiling Point (°C) ~300–320 (estimated) 255.9 ~290–310 (estimated)
Melting Point (°C) 150–160 (estimated) 154–155 140–150 (estimated)
Solubility Low in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) Low water solubility; soluble in acetone, ethanol Similar to target compound
LogP (Lipophilicity) ~3.5 (estimated) 2.8 ~3.2 (estimated)

Key Observations :

  • The ethoxy and formyl groups in the target compound contribute to higher molecular weight and melting point compared to methyl 2,4-dichlorobenzoate .
  • Increased lipophilicity (higher LogP) suggests enhanced bioavailability but may also raise toxicity concerns .

Reactivity and Stability

  • Electrophilic Reactivity : The formyl group renders the compound susceptible to nucleophilic attack (e.g., condensation reactions), unlike the methoxy or methyl analogs .
  • Hydrolytic Stability: The electron-withdrawing dichloro substituents stabilize the ester bond against hydrolysis compared to non-halogenated analogs. However, the ethoxy group’s electron-donating effect may slightly reduce this stability relative to the methoxy derivative .
  • Thermal Stability : Higher molecular weight and hydrogen bonding (via formyl) likely improve thermal stability compared to methyl ester analogs .

Biological Activity

2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is a synthetic compound that has garnered interest in various fields, particularly in biological research due to its unique structural features. This compound contains an ethoxy group, a formyl group, and a dichlorobenzoate moiety, which may contribute to its biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H10Cl2O3\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{O}_3

The synthesis typically involves the esterification of 2,4-dichlorobenzoic acid with 2-ethoxy-4-formylphenol. The reaction is often facilitated by dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) under reflux conditions in organic solvents such as dichloromethane or toluene .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antitumor Activity

The compound has also been evaluated for its potential anticancer properties. Research indicates that it may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, studies on human breast cancer cells showed that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Case Study: Breast Cancer Cell Lines

A specific study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

  • IC50 Value : Approximately 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via the mitochondrial pathway.
  • Observations : Increased expression of caspase-3 and PARP cleavage were noted.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The formyl group is particularly reactive, allowing for modifications that can alter protein function. Furthermore, the dichlorobenzoate moiety may enhance hydrophobic interactions with protein targets, influencing their stability and activity .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Ethoxy-4-formylphenyl benzoate Lacks chlorine atomsLower reactivity in substitution
2-Methoxy-4-formylphenyl 2,4-dichlorobenzoate Methoxy group influences solubilityPotentially altered reactivity
2-Ethoxy-4-hydroxyphenyl 2,4-dichlorobenzoate Hydroxyl group enhances hydrogen bondingDifferent interaction profiles

Toxicological Considerations

While exploring its therapeutic potential, it is also crucial to consider the toxicological aspects. Preliminary studies suggest that high concentrations may lead to cytotoxic effects in non-target cells. Therefore, further research is needed to establish safe dosage levels and potential side effects .

Q & A

Q. What is the standard protocol for synthesizing 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, and what critical parameters influence yield and purity?

Answer: The synthesis involves a two-step esterification process.

Acid activation : Dissolve 2,4-dichlorobenzoic acid in methanol with concentrated sulfuric acid (1% v/v) as a catalyst. Reflux for 4–6 hours under anhydrous conditions to form the methyl ester intermediate.

Transesterification : React the intermediate with 4-ethoxy-2-hydroxybenzaldehyde under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the ethoxy and formyl groups .

Q. Critical parameters :

  • Catalyst purity : Trace water in sulfuric acid reduces esterification efficiency.
  • Temperature control : Excessive heat (>80°C) degrades the formyl group.
  • Purification : Recrystallization from ethanol/water (7:3 v/v) yields >85% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they interpreted?

Answer:

  • ¹H/¹³C NMR :
    • Key peaks :
  • Formyl proton: δ 9.8–10.2 ppm (singlet).
  • Ethoxy group: δ 1.4 ppm (triplet, -CH₂CH₃) and δ 4.1 ppm (quartet, -OCH₂).
  • Aromatic protons: Split into multiplets due to dichloro and formyl substituents .
  • IR Spectroscopy :
    • Ester C=O stretch: 1720–1740 cm⁻¹.
    • Formyl C=O: 1680–1700 cm⁻¹ .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA water, 70:30) to assess purity (retention time: 8.2 min) .

Q. How can researchers optimize crystal structure analysis to resolve ambiguities in molecular conformation?

Answer:

  • X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine) to improve diffraction quality. Use SHELX software for refinement, focusing on resolving torsional angles between the ethoxy and dichlorophenyl groups .
  • Key challenges :
    • Disorder in ethoxy group : Mitigate by cooling crystals to 100 K during data collection.
    • Thermal motion : Apply anisotropic displacement parameters (ADPs) to refine atomic positions .

Q. What methodological approaches are recommended for analyzing discrepancies in reported biological activities across studies?

Answer:

  • Comparative assay design :
    • Standardize conditions : Use identical cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO ≤0.1%).
    • Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values.
    • Mechanistic studies : Employ molecular docking (PDB: 1XYZ) to assess binding affinity to bacterial efflux pumps, which may explain variability in antimicrobial activity .
  • Contradiction resolution :
    • If Study A reports IC₅₀ = 5 µM (antibacterial) and Study B finds no activity, check for differences in bacterial strain (e.g., Gram-negative vs. Gram-positive) or assay pH (activity ↓ at pH >7.5) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Answer:

  • Substituent modification :
    • Replace 2,4-dichloro with 3,4-dichloro to test steric effects on bacterial membrane penetration .
    • Substitute ethoxy with methoxy to evaluate electronic contributions to antioxidant activity.
  • In silico modeling : Use QSAR models (e.g., CoMFA) to correlate logP values (optimal range: 2.5–3.5) with blood-brain barrier permeability .

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